molecular formula C26H32N4O2 B2620283 2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide CAS No. 878694-02-1

2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide

Cat. No.: B2620283
CAS No.: 878694-02-1
M. Wt: 432.568
InChI Key: VKVISSSFUDHURG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzimidazole core substituted at the 1-position with a 5-oxopyrrolidin-3-yl group bearing a tert-butyl moiety. The acetamide side chain is further functionalized with isopropyl and phenyl groups (Figure 1).

Properties

IUPAC Name

2-[2-(1-tert-butyl-5-oxopyrrolidin-3-yl)benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-18(2)30(20-11-7-6-8-12-20)24(32)17-28-22-14-10-9-13-21(22)27-25(28)19-15-23(31)29(16-19)26(3,4)5/h6-14,18-19H,15-17H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVISSSFUDHURG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C1=CC=CC=C1)C(=O)CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2-(1-(tert-butyl)-5-oxopyrrolidin-3-yl)-1H-benzo[d]imidazol-1-yl)-N-isopropyl-N-phenylacetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be broken down into distinct functional groups that contribute to its biological activity:

  • Benzo[d]imidazole moiety : Known for its pharmacological relevance, particularly in anti-cancer and anti-infective therapies.
  • Pyrrolidine ring : Contributes to the compound's ability to interact with various biological targets.
  • Acetamide group : Enhances solubility and bioavailability.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives containing benzimidazole and pyrrolidine have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. In vitro studies suggest that the target pathways may involve inhibition of tubulin polymerization and interference with microtubule dynamics.

Antiviral Properties

Recent studies have highlighted the potential of similar compounds in inhibiting viral replication. For instance, compounds structurally related to our target have demonstrated inhibitory effects on SARS-CoV-2 main protease (Mpro), which is crucial for viral replication. The effectiveness of these compounds is often measured by their IC50 values, indicating the concentration required for 50% inhibition of viral activity.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The benzimidazole ring may interact with key enzymes involved in cellular proliferation or viral replication.
  • Receptor Modulation : The compound could bind to specific receptors, altering signaling pathways critical for cancer cell survival or viral entry.
  • Induction of Apoptosis : By activating caspases or other apoptotic pathways, the compound may promote programmed cell death in cancer cells.

Research Findings

Several studies have been conducted to evaluate the biological activity of related compounds:

StudyFindingsMethodology
Identified potent inhibitors of cancer cell growthCell viability assays on various cancer lines
Demonstrated antiviral activity against SARS-CoV-2FRET-based assays measuring Mpro inhibition
Evaluated pharmacokinetics and metabolic stabilityIn vivo studies in rodent models

Case Studies

  • Case Study 1 : A study on a benzimidazole derivative showed significant reduction in tumor size in xenograft models, suggesting potential therapeutic applications in oncology.
  • Case Study 2 : An evaluation of a pyrrolidine-based compound indicated promising results in inhibiting viral replication in vitro, providing a basis for further development as an antiviral agent.

Comparison with Similar Compounds

Structural Analogues of the Pyrrolidinone-Benzoimidazole Core

Substituent Variations on the Pyrrolidinone Ring
  • This may alter binding affinity in biological targets.
  • 1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl derivatives (e.g., compound 30 in ):
    The electron-withdrawing chloro substituent enhances polarity, improving aqueous solubility but possibly reducing membrane permeability compared to the tert-butyl analog .
  • 1-(3-Chloro-4-methoxyphenyl)-5-oxopyrrolidin-3-yl derivatives (e.g., compound 79 in ):
    The mixed electron-donating (methoxy) and withdrawing (chloro) groups modulate electronic effects, which may enhance antibacterial activity (MIC = 0.24 μg/mL against E. coli) .
Modifications to the Acetamide Side Chain
  • Hydrazide-linked derivatives (e.g., compound 30 in ):
    Replacement of the N-isopropyl-N-phenylacetamide with a hydrazide-isatin group introduces hydrogen-bonding capacity, correlating with antioxidant activity .

Physicochemical and Pharmacokinetic Properties

  • Metabolic Stability: Bulky tert-butyl groups are known to resist oxidative metabolism, suggesting longer half-life than methoxy- or chloro-substituted derivatives .
  • Conformational Rigidity: X-ray data for compound 8 () reveals zigzag conformations in benzimidazole-thione derivatives, whereas the pyrrolidinone ring in the target compound may enforce a more planar geometry .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.